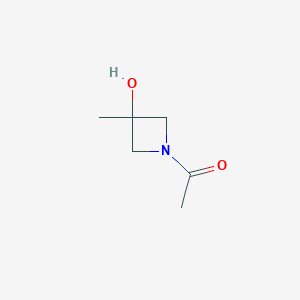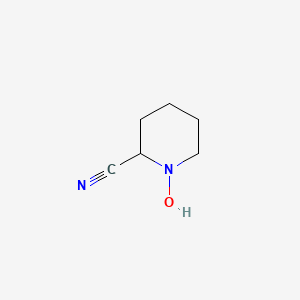![molecular formula C7H7Cl3N2 B13501145 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B13501145.png)
4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a chemical compound with the molecular formula C7H6Cl2N2·HCl It is a derivative of pyrrolopyridine, characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride typically involves the chlorination of pyrrolopyridine derivatives. One common method includes the reaction of 4,6-dichloropyridine with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced chemical reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.
化学反応の分析
Types of Reactions
4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-1H-pyrrolo[2,3-b]pyridine
- 6-chloro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is unique due to the presence of two chlorine atoms at specific positions, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
分子式 |
C7H7Cl3N2 |
|---|---|
分子量 |
225.5 g/mol |
IUPAC名 |
4,6-dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H6Cl2N2.ClH/c8-5-3-6(9)11-7-4(5)1-2-10-7;/h3H,1-2H2,(H,10,11);1H |
InChIキー |
ZLTPBWVZAQWACK-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1C(=CC(=N2)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole](/img/structure/B13501063.png)
![7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13501075.png)
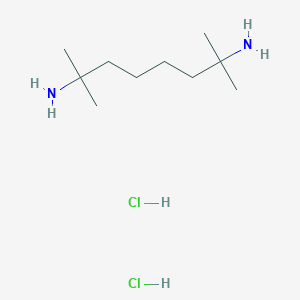
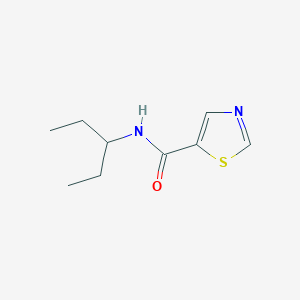


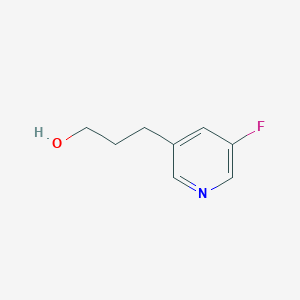
![tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13501110.png)
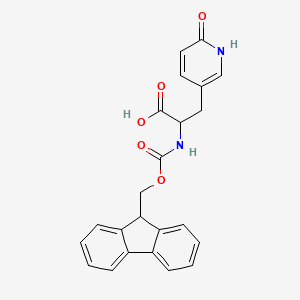
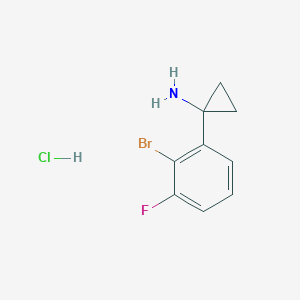
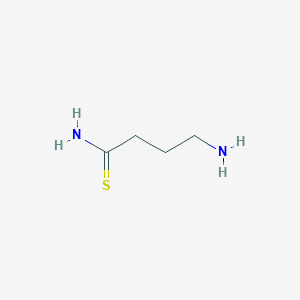
![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid](/img/structure/B13501155.png)
